MZP-54

描述

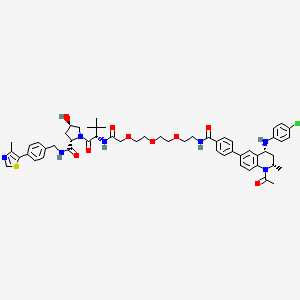

MZP-54 是一种基于蛋白质降解靶向嵌合体 (PROTAC) 技术的选择性降解 BRD3 和 BRD4 的药物。 它以其对 BRD4 BD2 的高亲和力而闻名,解离常数 (Kd) 为 4 nM 。 该化合物主要用于研究,以了解溴结构域和末端外 (BET) 蛋白在各种细胞过程中的作用 .

科学研究应用

MZP-54 在科学研究中具有广泛的应用,包括:

生化分析

Biochemical Properties

MZP-54 is a PROTAC degrader . It exhibits preferential degradation of BRD3 and BRD4 at nanomolar concentrations over BRD2 . The mechanism of action involves the formation of a ternary complex with the target protein and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

This compound reduces BET protein levels in human cells . It shows antiproliferative and Myc-suppression activity in AML MV4;11 and HL60 cells . The reduction of BET protein levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the degradation of BET proteins through the PROTAC mechanism . This involves the formation of a ternary complex with the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

The effects of this compound on BET protein levels are acute, profound, and reversible . This makes this compound an advantageous approach to study the function of BET proteins in physiological and disease cellular states .

准备方法

合成路线和反应条件

MZP-54 是通过连接 von Hippel-Lindau (VHL) 和 BRD3/4 的配体合成的。 合成路线包括使用特定配体和连接体来创建能够同时与靶蛋白和 E3 泛素连接酶结合的双功能分子 。 反应条件通常涉及使用乙醇和二甲基亚砜 (DMSO) 等有机溶剂来溶解化合物 .

工业生产方法

This compound 的工业生产涉及使用自动化合成仪和高效液相色谱 (HPLC) 等纯化技术进行大规模合成,以确保高纯度和产量 。 然后对化合物进行冻干并保存在低温下以保持稳定性 .

化学反应分析

反应类型

MZP-54 经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂 。 反应通常在受控的温度和 pH 条件下进行,以确保特异性和产量 .

主要产物

作用机制

MZP-54 通过 PROTAC 机制选择性地降解 BRD3 和 BRD4 蛋白,从而发挥其作用。 它与靶蛋白和 E3 泛素连接酶结合,形成三元复合物,导致靶蛋白的泛素化和随后的降解 。 此过程有效地降低了细胞中 BRD3 和 BRD4 的水平,从而调节了各种细胞过程 .

相似化合物的比较

生物活性

MZP-54 is a compound classified as a PROTAC (Proteolysis Targeting Chimera) that has garnered attention for its potential in targeted protein degradation, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of PROTACs

PROTACs are bifunctional molecules designed to induce ubiquitination and subsequent degradation of target proteins via the ubiquitin-proteasome system. They typically consist of three components:

- Targeting ligand : Binds to the protein of interest.

- E3 ligase ligand : Binds to an E3 ubiquitin ligase.

- Linker : Connects the two ligands.

This compound specifically targets members of the bromodomain and extraterminal (BET) protein family, which are implicated in various cancers.

This compound operates through a mechanism that involves the formation of a ternary complex between the target protein (e.g., Brd4), the E3 ligase (VHL), and itself. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. Research indicates that this compound exhibits negative cooperativity , meaning that its binding affinity decreases with increasing concentrations of the target protein, which is significant for understanding its efficacy and dosing strategies .

Biological Activity Data

The biological activity of this compound has been assessed through various studies, particularly focusing on its antiproliferative effects in cancer cell lines.

Table 1: Biological Activity of this compound

| Cell Line | IC50 (nM) | pEC50 | Max Reduction (%) |

|---|---|---|---|

| MV4;11 | 9.2 | 7.77 | 83.5 |

| HL60 | 9.0 | 7.46 | 88.0 |

- IC50 : The concentration required to inhibit 50% of cell proliferation.

- pEC50 : The negative logarithm of the EC50 value, indicating potency.

- Max Reduction : The maximum percentage reduction in protein levels relative to control.

These values suggest that this compound is effective at low nanomolar concentrations, demonstrating significant potential for therapeutic applications.

Study on Antiproliferative Effects

In a study utilizing MV4;11 and HL60 cells, this compound showed marked antiproliferative activity with concentration-dependent knockdown of BET proteins. The results indicated that while some PROTAC compounds exhibited comparable potency to traditional inhibitors, this compound's unique mechanism allows for more effective degradation over time .

Safety and Pharmacology Considerations

Safety pharmacology studies are crucial for assessing any potential adverse effects associated with this compound. Current research emphasizes the importance of evaluating both therapeutic efficacy and safety profiles to ensure that compounds like this compound can be administered at effective doses without unacceptable risks .

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)/t34-,44+,46+,48-,51+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSWLIFIYIVHPI-DDWISSAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H66ClN7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010159-47-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。